Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate can be synthesized through a one-pot, three-component reaction involving 2-chlorobenzaldehyde, malononitrile, and methyl 4-(5-methyl-3-oxo-2,4-dihydro-3H-pyrazol-4-yl)benzoate. This reaction can be catalyzed by various reagents, including triphenylphosphine , thiourea dioxide , trichloroacetic acid , nano α-Al2O3 supported ammonium dihydrogen phosphate , and D,L-proline. The reaction is typically carried out in aqueous media or under solvent-free conditions, making it environmentally friendly.
Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate features a dihydropyrano[2,3-c]pyrazole core structure. This core structure consists of a pyran ring fused to a pyrazole ring, with a dihydropyran moiety and a 2-chlorophenyl substituent at the 3-position of the pyrazole ring. The molecule also contains a cyano group at the 5-position and an amino group at the 6-position of the pyranopyrazole core. Finally, a methyl benzoate group is attached to the 4-position of the pyranopyrazole core, contributing to the overall structure.
While the specific mechanism of action for methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has not been fully elucidated, it has been suggested to exhibit its anticancer activity by inhibiting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These receptors play crucial roles in tumor growth, angiogenesis, and metastasis. Molecular docking studies have shown that this compound binds effectively to the active sites of both EGFR and VEGFR-2, suggesting its potential as a dual inhibitor.
Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has shown promising potential in scientific research, particularly in the field of anticancer drug development. Studies have demonstrated its high anticancer activity against HEPG2 human cancer cell lines, with an IC50 value comparable to that of the reference drug erlotinib. This suggests its potential as a candidate for further development as a novel anticancer therapeutic agent.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: